molecular formula C15H22N4O4 B10947508 2-{[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10947508
M. Wt: 322.36 g/mol
InChI Key: MQKXMRRTUZYOPZ-UHFFFAOYSA-N
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Description

2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyclohexane ring, and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from commercially available raw materials. The process often includes the formation of intermediates through acylation, condensation, and cyclization reactions. Specific conditions such as temperature, pH, and the use of catalysts are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a pyrazole ring and cyclohexane ring, along with various functional groups, makes it a versatile compound for diverse applications .

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

2-[[1-ethyl-3-(methylcarbamoyl)pyrazol-4-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H22N4O4/c1-3-19-8-11(12(18-19)14(21)16-2)17-13(20)9-6-4-5-7-10(9)15(22)23/h8-10H,3-7H2,1-2H3,(H,16,21)(H,17,20)(H,22,23)

InChI Key

MQKXMRRTUZYOPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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